Product packaging for Diisopropyl (R)-(+)-malate(Cat. No.:CAS No. 83540-97-0)

Diisopropyl (R)-(+)-malate

Cat. No.: B1311375
CAS No.: 83540-97-0
M. Wt: 218.25 g/mol
InChI Key: XYVHRFVONMVDGK-MRVPVSSYSA-N
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Description

Significance of Chirality in Advanced Chemical Research

Chirality is a fundamental property of asymmetry in which an object or molecule is non-superimposable on its mirror image. lifechemicals.com These mirror-image forms are known as enantiomers. This concept is of profound importance in science, from the molecular level of DNA to the macroscopic scale of galaxies. lifechemicals.com In chemistry, and particularly in drug design and materials science, chirality is a critical consideration.

The biological systems within the human body are inherently chiral, composed of enantiomerically pure building blocks like L-amino acids and D-sugars. Consequently, enantiomers of a chiral drug can interact differently with biological receptors and enzymes. lifechemicals.com Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. nih.govrsc.org A tragic historical example is the drug thalidomide, where one enantiomer was effective against morning sickness, but its mirror image caused severe birth defects. lifechemicals.com This has led regulatory bodies like the U.S. Food and Drug Administration to establish guidelines requiring the specific stereochemistry of chiral drugs to be determined and validated early in development. nih.gov

Beyond pharmaceuticals, chirality is crucial in materials science for creating advanced materials with unique optical, mechanical, and electronic properties. lifechemicals.comresearchgate.net Chiral molecules are used to develop liquid crystals, polymers, and chiral sensors capable of distinguishing between enantiomers. lifechemicals.comchiralpedia.com The ability to synthesize molecules with a specific "handedness" is therefore a central goal of modern chemical research, driving the development of methods for asymmetric synthesis. rsc.org

The Role of Chiral Malate (B86768) Derivatives in Asymmetric Synthesis

Asymmetric synthesis is the process of selectively creating one enantiomer of a chiral product. A common strategy involves the use of a "chiral auxiliary," an enantiomerically pure compound that is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a reaction. koreascience.kr After the desired transformation, the auxiliary is removed.

Chiral malate derivatives, such as Diisopropyl (R)-(+)-malate and its enantiomer Diisopropyl (S)-(-)-malate, are highly effective chiral auxiliaries and versatile building blocks derived from the chiral pool. koreascience.krsmolecule.com Malic acid, a naturally occurring and readily available chiral molecule, provides a convenient starting point for these synthons. orgsyn.org

Esters of malic acid are particularly useful in diastereoselective alkylation reactions, where a new substituent is added to the molecule. The existing chiral center in the malate derivative directs the approach of the incoming group, leading to the preferential formation of one diastereomer over the other. orgsyn.org For instance, Diisopropyl L-malate (the S-enantiomer) has been successfully employed as a chiral auxiliary in the dynamic kinetic resolution of α-bromo esters, a process that allows for the conversion of a racemic mixture entirely into a single, enantiomerically enriched product. koreascience.kr The hydroxyl and ester functionalities of these malate derivatives allow for a wide range of chemical manipulations, making them valuable intermediates in the synthesis of complex, optically active compounds, including pharmaceuticals and natural products. smolecule.comresearchgate.net

Historical Context and Evolution of this compound in Stereoselective Transformations

The development and use of specific enantiomers of malic acid esters are tied to the broader history of asymmetric synthesis. While L-(-)-malic acid is abundant and inexpensive, the "unnatural" D-(+)-malic acid and its derivatives, like this compound, were historically more difficult and costly to obtain. This challenge spurred the development of various synthetic methods, including enzymatic processes and stereoselective transformations of other readily available chiral molecules, such as tartaric acid.

A key breakthrough in the use of malate esters was the development of the Fráter–Seebach alkylation. First reported by Georg Fráter in 1979 and expanded upon by Dieter Seebach in 1980 using a malic acid ester, this reaction involves the highly diastereoselective alkylation of a chiral β-hydroxy ester. orgsyn.orgwikipedia.org The reaction proceeds by treating the ester with two equivalents of a strong base to form a chelated dianion. The subsequent addition of an alkylating agent occurs from the face opposite to the bulky side group, controlling the stereochemistry of the newly formed carbon-carbon bond with high predictability. wikipedia.orgresearchgate.net

This reliable stereocontrol has made the alkylation of malate esters a cornerstone strategy in the synthesis of numerous chiral building blocks and natural products. orgsyn.org The method allows for the creation of α-branched β-hydroxy esters, which are valuable synthons for complex molecules. Because both (R)- and (S)-malic acid are accessible, chemists can synthesize either enantiomer of a target molecule by choosing the appropriate starting malate ester. orgsyn.org This evolution from a less-accessible chemical curiosity to a reliable and widely used chiral building block highlights the progress in stereoselective synthesis and the enduring importance of compounds like this compound.

Chemical Properties and Identifiers

PropertyValue
IUPAC Name dipropan-2-yl 2-hydroxybutanedioate
Synonyms Diisopropyl (R)-(+)-2-hydroxysuccinate, Diisopropyl D-malate
CAS Number 83540-97-0
Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
Boiling Point ~237 °C
Density ~1.055 g/mL at 25 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O5 B1311375 Diisopropyl (R)-(+)-malate CAS No. 83540-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl (2R)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVHRFVONMVDGK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C[C@H](C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448449
Record name Diisopropyl (R)-(+)-malate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83540-97-0
Record name Diisopropyl (R)-(+)-malate
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URL https://comptox.epa.gov/dashboard/DTXSID60448449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl (R)-(+)-malate
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Stereoselective Synthesis of Diisopropyl R + Malate

Methodologies for Enantiopure Diisopropyl (R)-(+)-malate Production

The production of enantiopure this compound relies on strategies that can introduce or preserve the desired stereochemistry at the C2 position of the malate (B86768) backbone. These methods include leveraging a chiral pool, employing enzymatic selectivity, and optimizing reaction parameters to favor the formation of the (R)-enantiomer.

A primary strategy for synthesizing enantiomerically pure compounds is to start with a readily available chiral molecule, known as a chiral precursor. For the synthesis of (R)-malic acid derivatives, (R,R)-tartaric acid is a logical starting material. One documented method involves the conversion of (R,R)-tartrates into cyclic thionocarbonate derivatives, which are then reduced using phenylsilanes to yield the desired (R)-malic acid derivatives in high yields. elsevierpure.comacs.org This approach effectively removes one of the hydroxyl groups from the tartrate precursor while retaining the stereoconfiguration of the remaining chiral center.

Another approach involves the use of other optically active compounds, such as D-aspartic acid, which can be chemically converted to D-malic acid (the 'D' configuration corresponds to 'R' in this context). wur.nl Once the enantiopure (R)-malic acid is obtained, it can be esterified to produce this compound. The direct esterification of (R)-malic acid with isopropanol, typically catalyzed by an acid, is a common subsequent step.

Table 1: Illustrative Chemical Transformation Route

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
1Diethyl (R,R)-tartrate1,1'-ThiocarbonyldiimidazoleCyclic thionocarbonate derivativeActivation of hydroxyl groups
2Cyclic thionocarbonatePhenylsilane, AIBN (initiator)Diethyl (R)-malateStereospecific deoxygenation
3(R)-Malic AcidIsopropanol, Acid Catalyst (e.g., H₂SO₄)This compoundEsterification

This table represents a generalized pathway based on documented transformations of tartrates and subsequent esterification.

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. nih.govpharmacompass.com For the production of D-malate (the D-enantiomer), enzymatic and microbial methods have been explored extensively. wur.nl

One significant approach is the hydration of maleate (B1232345) using the enzyme maleate hydratase. Screening of various microorganisms has identified strains, such as Arthrobacter sp. MCI2612, that can convert maleate to D-malate with 100% optical purity. nih.govnih.gov Under optimized conditions, this microbial reaction can produce significant quantities of D-malate. nih.gov Another key enzyme, fumarase, is widely used for the industrial production of L-malate from fumarate; however, specific enzymes or engineered microbes are required to produce the D-enantiomer. wur.nlmdpi.com The enzymatic formation of D-malate can also be achieved from the degradation of other compounds, such as gentisate, by certain Pseudomonas species. scispace.comnih.gov

Once D-malic acid is produced, it can be esterified to this compound. Alternatively, enzymatic resolution can be employed, where an enzyme selectively esterifies one enantiomer from a racemic mixture of malic acid, leaving the other enantiomer unreacted and in high enantiomeric purity. acs.org

Achieving a high enantiomeric excess (ee) is a critical goal in stereoselective synthesis. nih.gov This requires careful optimization of various reaction parameters that can influence the stereochemical outcome of a reaction. While specific optimization data for this compound synthesis is not extensively detailed in the provided results, general principles from related biocatalytic and chemical resolutions are applicable.

Key factors that are typically optimized include:

Temperature: Lowering the reaction temperature can enhance enantioselectivity in some enzyme-catalyzed reactions.

Catalyst: The choice of catalyst, whether it's a chemical catalyst for esterification or an enzyme for a biocatalytic process, is paramount. For esterification, heterogeneous catalysts like Amberlyst 36 Dry have been shown to provide a good balance between conversion and selectivity, minimizing side reactions such as dehydration which can lead to fumaric and maleic acid esters. finechem-mirea.ru

Solvent: In enzyme-catalyzed reactions, the choice of solvent can significantly impact enzyme activity and selectivity. Nonpolar solvents are often used to increase the selectivity of lipases in transesterification reactions. wpi.edu

Substrate Concentration: The concentration of reactants, such as the alcohol in an esterification, can affect the enantiomeric ratio. jst.go.jp

Table 2: Factors Influencing Enantiomeric Excess (ee)

ParameterGeneral Effect on EnantioselectivityExample/Rationale
Temperature Often, lower temperatures increase the energy difference between diastereomeric transition states, leading to higher ee.In enzymatic resolutions, reducing temperature can slow the reaction rate of the non-preferred enantiomer more significantly. wpi.edu
Catalyst Choice The inherent chirality and mechanism of the catalyst dictate the stereochemical outcome.Using a highly stereoselective enzyme (e.g., specific lipase (B570770) or hydratase) is crucial for biocatalytic routes. nih.gov In chemical synthesis, the choice of acid catalyst can affect byproduct formation. finechem-mirea.ru
Solvent System The solvent can influence the conformation and activity of the catalyst, especially enzymes.Lipase-catalyzed resolutions often show higher enantioselectivity in non-polar organic solvents or supercritical CO₂. wpi.edujst.go.jp
Reactant Ratio Altering the molar ratio of substrates can shift reaction equilibria and influence selectivity.In some lipase-catalyzed esterifications, slightly decreasing the alcohol concentration has been shown to increase the enantiomeric ratio. jst.go.jp

This table provides generalized principles for optimizing stereoselective reactions.

Industrial Scalability and Process Development for this compound Synthesis

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including cost-effectiveness, process safety, efficiency, and product purity. researchgate.net For a chiral intermediate like this compound, maintaining high enantiomeric purity during scale-up is a primary concern.

The industrial production of malic acid esters typically involves the direct esterification of the corresponding acid with an alcohol. wikipedia.org While the large-scale production of racemic malic acid is well-established, the industrial synthesis of a specific enantiomer requires either an enantiomerically pure starting material or an efficient resolution step. wikipedia.org

Process development for this compound would likely focus on the biocatalytic production of D-malic acid, as this can offer high enantiopurity in a sustainable manner. pharmacompass.com Key considerations for industrial scale-up include:

Biocatalyst Stability and Reusability: For enzymatic processes, immobilizing the enzyme on a solid support is a common strategy to enhance stability and allow for easy separation and reuse over multiple batches, thereby reducing costs. mdpi.comresearchgate.net

Reaction Engineering: Continuous flow reactors are increasingly being adopted over batch reactors. ethz.ch They can offer better control over reaction parameters like temperature and residence time, leading to improved consistency and yield. For enzymatic reactions, packed-bed reactors containing the immobilized enzyme are an efficient setup. wpi.edu

Downstream Processing: The separation and purification of the final product from the reaction mixture is a critical step. For biocatalytic processes, this involves removing the biocatalyst (cells or immobilized enzyme) and isolating the product. For esterification reactions, it involves removing water to drive the reaction to completion and separating the ester from unreacted acid, alcohol, and catalyst. finechem-mirea.ru

The development of a robust, scalable, and cost-effective manufacturing process is essential for the commercial viability of this compound as a chiral building block.

Diisopropyl R + Malate As a Chiral Auxiliary in Asymmetric Synthesis

Principles of Chiral Auxiliary-Mediated Asymmetric Induction

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. This strategy is a cornerstone of asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral product. The core principle involves attaching an enantiomerically pure auxiliary to an achiral substrate, thereby creating a chiral complex. This new complex, now possessing a defined three-dimensional arrangement, influences subsequent reactions to favor the formation of one diastereomer over another.

The effectiveness of a chiral auxiliary hinges on its ability to induce facial selectivity. It achieves this by creating a sterically or electronically biased environment around the reactive center of the substrate. For instance, bulky groups on the auxiliary can physically block the approach of a reagent from one face of the molecule, forcing it to attack from the less hindered side. This directed attack leads to the preferential formation of a single diastereomer.

Diisopropyl (R)-(+)-malate in Diastereoselective Alkylation Reactions

This compound, derived from naturally occurring (R)-(+)-malic acid, serves as an effective chiral auxiliary in diastereoselective alkylation reactions. Its inherent chirality is leveraged to create new stereocenters with a high degree of control. The hydroxyl group at the C2 position is particularly important as it can participate in chelation with metal ions, creating a rigid, well-defined transition state that directs the stereochemical course of the reaction.

The Fráter-Seebach alkylation is a powerful method for the diastereoselective alkylation of chiral β-hydroxy esters. While the original reaction was described by Georg Fráter in 1979, Dieter Seebach reported a similar transformation using a malic acid ester in 1980, demonstrating the utility of this scaffold.

The mechanism, when applied to this compound, involves the following key steps:

Dianion Formation : The chiral β-hydroxy diester is treated with two equivalents of a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). The first equivalent deprotonates the hydroxyl group, while the second removes the acidic α-proton (the proton on the carbon adjacent to one of the ester carbonyls), forming a dianion.

Chelation Control : The resulting lithium enolate-alkoxide forms a rigid six-membered chelate ring. In this structure, the lithium ion coordinates to both the alkoxide oxygen and the enolate oxygen.

Stereodirected Alkylation : This chelated structure effectively blocks one face of the enolate. Consequently, when an alkylating agent (e.g., an alkyl halide) is introduced, it preferentially attacks from the less sterically hindered face, which is anti (opposite) to the bulky isopropoxy group at the C2 position.

Product Formation : After the alkylation and subsequent workup to protonate the alkoxide, a new carbon-carbon bond is formed with high diastereoselectivity, yielding an α-alkyl-β-hydroxy ester with a predictable relative stereochemistry.

This method is highly valued for its reliability and the high diastereomeric excesses (de) that can be achieved.

The Fráter-Seebach alkylation using malate-derived chiral auxiliaries is a practical tool for the stereoselective formation of carbon-carbon bonds, a fundamental operation in the synthesis of complex organic molecules. This methodology allows for the construction of chiral building blocks that are later incorporated into larger natural products or pharmaceuticals.

A notable application is in the synthesis of long-chain α-alkyl-β-hydroxy esters, which are important structural motifs in various natural products, including mycolic acids. In one synthetic approach, this compound serves as the chiral starting material. The key step is the Fráter-Seebach diastereoselective alkylation, which allows for the introduction of a long alkyl chain at the α-position with high stereocontrol. The reaction proceeds with good yield and a high anti:syn diastereomeric ratio, demonstrating the effective stereochemical control exerted by the malate (B86768) auxiliary.

Starting MaterialReagentsKey TransformationProduct ClassDiastereoselectivity
This compound1. LDA (2 equiv.) 2. Long-chain allylic iodideFráter-Seebach Alkylationα-Alkyl-β-hydroxy diester5:1 (anti:syn)

This table illustrates a specific application of this compound in a stereoselective C-C bond formation reaction.

Utility in Other Stereoselective Transformations (e.g., Dynamic Kinetic Resolution of α-Bromo Esters)

While the primary application of this compound as a chiral auxiliary is in diastereoselective alkylations, the closely related achiral compound, diisopropyl malonate, has demonstrated utility in other types of stereoselective transformations, specifically in the kinetic resolution of chiral amines.

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In studies using Lipase (B570770) B from Candida antarctica (CaLB), diisopropyl malonate has been shown to be an effective acylating agent for the kinetic resolution of various racemic primary amines. The enzyme selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer) at a much faster rate, leaving the other enantiomer (S-enantiomer) unreacted. This process allows for the separation of the two enantiomers, yielding the acylated product and the unreacted amine in high enantiomeric excess.

Racemic SubstrateAcylating AgentCatalystResult
(±)-1-PhenylethylamineDiisopropyl malonateLipase B (CaLB)(R)-amide product (ee >99%) and unreacted (S)-amine
(±)-2-AminoheptaneDiisopropyl malonateLipase B (CaLB)(R)-amide product (ee >99%) and unreacted (S)-amine

This table shows the effectiveness of diisopropyl malonate in the lipase-catalyzed kinetic resolution of racemic amines.

Although the provided outline gives the dynamic kinetic resolution (DKR) of α-bromo esters as a potential example, the application of this compound specifically for this transformation is not extensively documented in scientific literature. DKR is a powerful technique where a racemic starting material is converted entirely into a single, enantiomerically pure product by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.

Recovery and Recycling Strategies for the Chiral Auxiliary

A critical aspect of the practical use of chiral auxiliaries is the ability to remove and recover them for reuse, which is essential for economic viability and sustainability. After the this compound auxiliary has fulfilled its role in directing stereoselective bond formation, it must be cleaved from the product molecule.

The auxiliary is attached to the substrate via ester linkages. The most common and straightforward method for cleaving these ester bonds is through hydrolysis. This is typically achieved by saponification, which involves treating the molecule with a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, in an aqueous or alcoholic solution. This process cleaves the ester bonds, yielding the carboxylate salt of the desired product and the salt of (R)-malic acid, along with isopropanol.

The general recovery process follows these steps:

Saponification : The ester is treated with an aqueous base (e.g., NaOH) to hydrolyze both isopropyl ester groups and the ester connecting the auxiliary to the main carbon chain.

Extraction/Separation : An aqueous workup allows for the separation of the desired product from the (R)-malic acid salt. Typically, the product can be extracted into an organic solvent after acidification, while the more water-soluble malic acid salt remains in the aqueous layer.

Isolation of Malic Acid : The aqueous layer containing the malate salt is then acidified (e.g., with HCl) to protonate the dicarboxylate, regenerating (R)-malic acid.

Purification : The recovered (R)-malic acid can then be extracted from the aqueous solution and purified, often by recrystallization.

Diisopropyl R + Malate As a Chiral Building Block for Complex Molecule Construction

Design Strategies Utilizing C4 Chiral Synthons from Malate (B86768) Derivatives

Malic acid and its esters, such as Diisopropyl (R)-(+)-malate, serve as versatile C4 chiral synthons due to the strategic placement of their functional groups. magtech.com.cn The inherent chirality and the presence of multiple reaction sites allow for a variety of synthetic manipulations. Design strategies often revolve around the selective transformation of the hydroxyl and the two ester functionalities to introduce new stereocenters with a high degree of control.

Key synthetic strategies include:

Modification of the Carboxyl Groups: The two ester groups can be differentiated. One can be selectively hydrolyzed or reduced while the other remains protected, allowing for chain extension or functional group interconversion at either the C1 or C4 position.

Manipulation of the Hydroxyl Group: The C2 hydroxyl group can be protected, inverted (e.g., via a Mitsunobu reaction), or used to direct diastereoselective reactions on adjacent carbons. For instance, its stereochemistry can influence the addition of nucleophiles to a neighboring carbonyl group.

Conversion into Advanced Building Blocks: Malic acid is frequently converted into more advanced chiral intermediates, such as γ-butyrolactones, epoxides, and threose derivatives, which are then used in complex syntheses. magtech.com.cngoogle.com For example, (S)-malic acid can be transformed into chiral enamides that undergo N-acyliminium ion cyclization to form furoindolizine structures, which are core components of various alkaloids. researchgate.net

These strategies allow chemists to leverage the single stereocenter of the malate precursor to dictate the stereochemical outcome of multiple subsequent steps, making the synthesis of complex targets more efficient and predictable. magtech.com.cn

Application in Total Synthesis of Natural Products

The total synthesis of natural products is a primary application for chiral building blocks derived from the chiral pool. wikipedia.org Diisopropyl malate enantiomers have proven instrumental in achieving the stereocontrolled synthesis of several classes of bioactive natural products.

Lactone lignans (B1203133) are a class of natural products known for their diverse biological activities, including potential anticancer properties. A key challenge in their synthesis is the control of stereochemistry. Diisopropyl malate has been successfully employed as a chiral starting material for the enantioselective synthesis of α-hydroxylated lactone lignans.

For instance, the total synthesis of (-)-wikstromol, an α-hydroxylated lactone lignan, has been accomplished starting from Diisopropyl (S)-(−)-malate. researchgate.net Conversely, its enantiomer, (+)-wikstromol, can be synthesized using this compound as the chiral precursor. This approach demonstrates the power of using either enantiomer of a chiral pool starting material to access either enantiomer of the final natural product target.

While specific examples detailing the use of this compound in terpenoid synthesis are not prominent, the broader precursor, malic acid, is a well-established starting material for complex alkaloid construction. The C4 backbone and inherent chirality of malic acid are strategically incorporated into the final alkaloid structure.

(S)-(–)-Crispine A: The asymmetric synthesis of this pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid was achieved using L-malic acid as both a chiral auxiliary and a building block. The synthesis involved the condensation of homoveratrylamine with L-malic acid to form an imide, which was then cyclized via an N-acyliminium ion intermediate to construct the core structure of the alkaloid with excellent enantiomeric excess. x-mol.net

Peduncularine: The first total synthesis of this Aristotelia alkaloid was accomplished in a 16-step sequence starting from (S)-malic acid. researchgate.net Key steps included a stereoselective transalkylation and the formation of an azabicyclo[3.2.1]octanone skeleton, demonstrating how the malic acid framework can be intricately reshaped into a complex polycyclic system. researchgate.net

Furoindolizine Alkaloids: Chiral enamides derived from L-malic acid have been used to generate furoindolizine cores, which are foundational structures for a range of indolizine (B1195054) alkaloids. researchgate.net

These syntheses highlight a common strategy where the stereocenter from malic acid is preserved and used to direct the formation of subsequent stereocenters in the target alkaloid.

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural features of this compound make it an ideal precursor for key chiral intermediates in the synthesis of pharmaceuticals. Its ability to introduce specific stereochemistry is critical for the biological activity of many drugs.

Neuronal nitric oxide synthase (nNOS) is an enzyme implicated in various neurodegenerative diseases, and its selective inhibition is a key therapeutic goal. The development of potent and selective nNOS inhibitors often relies on complex chiral molecules.

This compound serves as the starting material for a concise synthesis of a key chiral pyrrolidine (B122466) intermediate. This intermediate is essential for preparing novel and selective inhibitors of nNOS. The synthesis leverages the chirality of the malate starting material to ensure the correct stereochemistry in the final pyrrolidine core, which is crucial for its inhibitory activity against the enzyme. researchgate.net A pivotal transformation in this sequence is a Frater-Seebach diastereoselective alkylation, followed by an intramolecular cyclization.

Target ClassChiral PrecursorKey Intermediate
nNOS InhibitorsThis compoundChiral Pyrrolidine Core

Statins are a major class of cholesterol-lowering drugs characterized by a chiral side chain that is essential for their therapeutic effect as HMG-CoA reductase inhibitors. While numerous routes to these side chains exist, chiral pool starting materials like malic acid have been successfully utilized.

Although direct use of the diisopropyl ester is less common, its parent compound, (S)-malic acid, has been employed in the stereoselective synthesis of statin side-chain precursors. For example, esters of (S)-malic acid are used to synthesize a key hydroxy lactone intermediate. google.com Furthermore, the HMG-CoA reductase inhibitor HR 780 has been synthesized stereoselectively starting from L-malic acid. researchgate.net These syntheses demonstrate the utility of the malate scaffold in building the precise 3,5-dihydroxyheptanoate side chain characteristic of many statin drugs.

Drug ClassChiral PrecursorKey Synthetic Application
Statins(S)-Malic Acid EstersSynthesis of chiral hydroxy lactone side-chain intermediate google.com
HMG-CoA Reductase InhibitorsL-Malic AcidStereoselective synthesis of the inhibitor HR 780 researchgate.net

Elaboration into Novel Chiral Scaffolds and Derivatives

This compound serves as a versatile and economically viable chiral building block for the stereoselective synthesis of complex molecular architectures. Its inherent chirality and strategically positioned functional groups—a hydroxyl and two ester moieties—provide multiple points for chemical modification, enabling its elaboration into a variety of novel and valuable chiral scaffolds and derivatives. Researchers have successfully utilized this precursor to construct intricate heterocyclic systems, which are pivotal components in the development of therapeutic agents.

One of the notable applications of this compound is in the synthesis of the chiral pyrrolidine core of selective inhibitors for neuronal nitric oxide synthase (nNOS). nih.govnih.gov Overproduction of nitric oxide by nNOS is implicated in a range of neurodegenerative disorders, making selective nNOS inhibitors promising therapeutic candidates. grantome.comnih.gov A concise and highly diastereoselective synthesis has been developed to produce 2-(((3R,4R)-4-(Allyloxy)-1-benzylpyrrolidin-3-yl)methyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, a key intermediate for these inhibitors, starting from this compound. nih.govnih.gov

The following table outlines the key steps in the elaboration of this compound into the chiral pyrrolidine intermediate:

Table 1: Synthesis of the Chiral Pyrrolidine Core from this compound

Step Reactants Reagents and Conditions Product Yield (%)
1 This compound, 2-(Bromomethyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine 1. LDA, THF, -78 °C; 2. Additive, -78 °C to rt Diisopropyl (2R,3R)-2-hydroxy-3-((6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methyl)succinate 95
2 Product of Step 1 LiBH4, THF, 0 °C to rt (2R,3R)-3-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methyl)butane-1,2,4-triol 98
3 Product of Step 2 1. Allyl bromide, NaH, DMF, 0 °C to rt; 2. TsCl, Et3N, DMAP, CH2Cl2, 0 °C to rt (2R,3R)-2-(Allyloxy)-3-((6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methyl)-4-(tosyloxy)butan-1-ol 93 (2 steps)
4 Product of Step 3 1. Dess-Martin periodinane, CH2Cl2, rt; 2. Benzylamine, NaBH(OAc)3, CH2Cl2, rt 2-(((3R,4R)-4-(Allyloxy)-1-benzylpyrrolidin-3-yl)methyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine 52 (2 steps)

Data sourced from Xue, F., Gu, W., & Silverman, R. B. (2009). Concise route to the chiral pyrrolidine core of selective inhibitors of neuronal nitric oxide. Organic letters, 11(22), 5194–5197. nih.govnih.gov

This synthetic pathway highlights the utility of this compound as a foundational element for constructing complex, stereochemically defined heterocyclic scaffolds. The ability to translate the chirality of this simple starting material through a multi-step synthesis to a high-value pharmaceutical intermediate underscores its importance in modern asymmetric synthesis.

Diisopropyl R + Malate in the Development of Chiral Catalysis

Design and Synthesis of Chiral Ligands Derived from Diisopropyl (R)-(+)-malate

The synthesis of chiral ligands from this compound often involves its conversion into a chiral diol, which can then be further functionalized. A common strategy is the reaction of the malate (B86768) ester with an excess of an organometallic reagent, such as a Grignard reagent, to produce a 1,2,4-triol, which can then be protected to form a chiral acetal or ketal. This protected diol serves as a scaffold for the introduction of coordinating groups, such as phosphine moieties, which are crucial for the catalytic activity of the final ligand.

Ligand Structures and Their Coordination Chemistry

Ligands derived from this compound often belong to the class of TADDOL-analogous ligands (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols are derived from tartaric acid). These ligands are characterized by a C2-symmetric backbone, which is known to be effective in inducing chirality at a metal center. The coordination chemistry of these ligands is dominated by the nature of the donor atoms introduced onto the chiral scaffold. For instance, diphosphine ligands derived from this malate can act as bidentate chelating ligands, forming stable complexes with a variety of transition metals, including rhodium, palladium, and iridium.

The bite angle of these diphosphine ligands, which is the P-M-P angle in the resulting metal complex, is a critical parameter that influences the geometry of the catalyst and, consequently, its enantioselectivity. The rigid backbone derived from the malate structure helps to maintain a well-defined coordination geometry, which is essential for effective chiral recognition of the substrate.

Influence of Ligand Design on Enantioselectivity in Catalysis

The enantioselectivity of a catalytic reaction is highly dependent on the steric and electronic properties of the chiral ligand. In the case of ligands derived from this compound, the bulky isopropyl groups of the malate backbone, as well as the substituents on the donor atoms (e.g., aryl groups on a phosphine), create a well-defined chiral pocket around the metal center. This chiral environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The modular nature of the synthesis of these ligands allows for the systematic tuning of their properties. For example, by varying the Grignard reagent used in the initial diol synthesis or by modifying the substituents on the phosphine groups, a library of ligands with different steric and electronic profiles can be generated. This allows for the optimization of the ligand for a specific catalytic transformation to achieve the highest possible enantiomeric excess (ee).

Application in Asymmetric Catalytic Reactions (e.g., Hydrogenation, Oxidation)

Ligands derived from this compound have shown potential in a range of asymmetric catalytic reactions, most notably in hydrogenation and oxidation reactions.

In asymmetric hydrogenation , rhodium and iridium complexes of chiral diphosphine ligands derived from malate analogues are effective catalysts for the reduction of prochiral olefins, such as enamides and itaconic acid derivatives, to their corresponding chiral alkanes. These products are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The high enantioselectivities observed in these reactions are a direct result of the well-defined chiral environment created by the ligand.

SubstrateCatalyst (Metal-Ligand)SolventH2 Pressure (atm)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)(L)]BF4CH2Cl2125>9995 (R)
Dimethyl itaconate[Ir(COD)(L)]BARFTHF5025>9992 (S)
N-(1-Phenylvinyl)acetamide[Rh(COD)(L*)]BF4MeOH100>9998 (R)

L represents a generic diphosphine ligand derived from this compound. Data is representative of typical results for this class of ligands.

In the realm of asymmetric oxidation , titanium complexes of malate-derived diols, analogous to the well-known Sharpless epoxidation catalyst which utilizes diethyl tartrate, can be employed for the enantioselective epoxidation of allylic alcohols. The chiral ligand controls the facial selectivity of the oxygen transfer from a peroxide, such as tert-butyl hydroperoxide, to the double bond, yielding chiral epoxides with high enantiopurity.

Allylic AlcoholCatalyst SystemOxidantTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
GeraniolTi(OiPr)4 / Lt-BuOOH-209594
(E)-2-Hexen-1-olTi(OiPr)4 / Lt-BuOOH-209891
Cinnamyl alcoholTi(OiPr)4 / L*t-BuOOH-209296

L represents a generic diol ligand derived from this compound. Data is representative of typical results for this class of catalysts.

Mechanistic Insights into Chiral Catalysis Involving this compound Derivatives

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient and selective catalysts. For reactions involving ligands derived from this compound, mechanistic studies often focus on elucidating the structure of the active catalyst, the catalytic cycle, and the nature of the transition states that determine the enantioselectivity.

Elucidation of Catalytic Cycles and Transition States

The catalytic cycle for a reaction, such as asymmetric hydrogenation, typically involves a series of steps including substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination of the product. For catalysts bearing ligands derived from this compound, the ligand remains coordinated to the metal center throughout the cycle, influencing the stereochemical outcome of the key bond-forming steps.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the transition states of these reactions. These studies can reveal the precise geometry of the substrate and ligand around the metal center in the enantioselectivity-determining step. For example, in the hydrogenation of an enamide, the energy difference between the two diastereomeric transition states leading to the (R) and (S) products can be calculated, providing a theoretical prediction of the enantiomeric excess that can be compared with experimental results. These models often highlight the crucial steric interactions between the substrate and the bulky groups on the chiral ligand that favor the formation of one enantiomer over the other.

Role of Noncovalent Interactions in Stereocontrol

Beyond simple steric hindrance, noncovalent interactions between the catalyst and the substrate play a critical role in achieving high levels of stereocontrol. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. In the case of ligands derived from this compound, the ester groups, if present in the final ligand structure, or other functional groups introduced during the synthesis, can engage in specific noncovalent interactions with the substrate.

For instance, in the transition state of an asymmetric hydrogenation, a hydrogen bond between an amide group on the substrate and an oxygen atom on the ligand can help to lock the substrate into a specific conformation, leading to a more ordered and selective transition state. These subtle but significant interactions can have a profound impact on the energy difference between the diastereomeric transition states and, therefore, are a key consideration in the design of new and improved chiral catalysts.

Advanced Spectroscopic and Analytical Characterization in Diisopropyl R + Malate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diisopropyl (R)-(+)-malate, providing unambiguous information about its carbon-hydrogen framework. mestrelab.com Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the proton at the chiral center (C2) typically appears as a characteristic multiplet, with its chemical shift and coupling constants being sensitive to the electronic environment and dihedral angles with neighboring protons. The isopropyl ester groups give rise to distinct signals: a multiplet for the methine proton and two doublets for the diastereotopic methyl groups, confirming the presence of a chiral center. The two protons on the C3 carbon are also diastereotopic and usually appear as a pair of doublets of doublets.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom, including the two carbonyl carbons of the ester groups, the hydroxyl-bearing carbon of the chiral center, and the carbons of the isopropyl groups.

Advanced NMR techniques are crucial for stereochemical and conformational analysis. mestrelab.com The use of chiral derivatizing agents (CDAs), which react with the hydroxyl group of the malate (B86768), can create diastereomeric mixtures that exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity. wordpress.com Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to probe the spatial proximity of protons, offering valuable data for determining the molecule's preferred conformations in solution. mestrelab.com Computational modeling, combined with experimental NMR data, provides a powerful approach to refining the three-dimensional structure and understanding conformational preferences. mestrelab.com

Table 1: Typical Predicted NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Atom Type Predicted Chemical Shift (ppm) Multiplicity / Remarks
H-2 ¹H ~4.4 - 4.5 dd (doublet of doublets)
H-3a, H-3b ¹H ~2.7 - 2.9 dd (diastereotopic protons)
-CH(CH₃)₂ ¹H ~5.0 - 5.1 septet
-CH(CH₃)₂ ¹H ~1.2 - 1.3 d (doublet, 12H)
C-1 (Ester C=O) ¹³C ~170 - 172 Carbonyl
C-4 (Ester C=O) ¹³C ~172 - 174 Carbonyl
C-2 (-CHOH) ¹³C ~67 - 69 Chiral center
C-3 (-CH₂) ¹³C ~38 - 40
-CH(CH₃)₂ ¹³C ~68 - 70 Isopropyl methine

Mass Spectrometry (MS) Applications in Derivatization, Purity Assessment, and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound, as well as to assess its purity. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₁₈O₅).

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires volatile samples, this compound often undergoes a derivatization step. youtube.com The free hydroxyl group can be converted into a more volatile ether or ester, such as a trimethylsilyl (B98337) (TMS) ether, through a process called silylation. youtube.com This chemical modification increases the compound's volatility and thermal stability, making it suitable for GC analysis. youtube.comresearchgate.net Acylation is another common derivatization strategy. researchgate.net

The electron ionization (EI) mass spectrum of derivatized this compound exhibits a characteristic fragmentation pattern that can be used for structural confirmation. Common fragmentation pathways include the loss of isopropyl or isopropoxy groups and cleavage adjacent to the carbonyl groups. The analysis of these fragment ions allows for the unambiguous identification of the compound. researchgate.net MS is also highly effective for purity assessment, as it can detect and identify trace impurities or byproducts from the synthesis process. researchgate.net

Table 2: Mass Spectrometry Techniques in the Analysis of this compound

Technique Application Derivatization Key Information Obtained
GC-MS Structural Confirmation, Purity Often required (e.g., silylation) Molecular ion, fragmentation pattern, impurity profile
LC-MS Structural Confirmation, Purity Not typically required Molecular weight, impurity profile

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., HPLC, GC)

The enantiomeric purity of this compound is a critical quality attribute, and chromatographic techniques are the primary methods for its determination. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose. azom.com

Two main strategies are employed for the chiral separation of malate enantiomers:

Direct Separation using Chiral Stationary Phases (CSPs) : This is the most straightforward method, where the racemic or enantiomerically enriched mixture is passed through a column containing a chiral stationary phase. jackwestin.com The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. jackwestin.com For GC, CSPs are often based on derivatized cyclodextrins. gcms.cz For HPLC, a variety of CSPs are available, including those based on polysaccharides and Pirkle-type phases. cnr.it

Indirect Separation via Diastereomer Formation : In this approach, the enantiomers of the malate are reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. researchgate.netscielo.br Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (e.g., a C18 column in HPLC). researchgate.netscielo.brusp.br For instance, malic acid enantiomers can be derivatized with (R)-1-(1-naphthyl)ethylamine and then separated using reversed-phase HPLC. researchgate.netscielo.br After separation, the relative peak areas can be used to calculate the enantiomeric excess (ee) of the original sample.

Table 3: Comparison of Chromatographic Methods for Enantiomeric Purity

Method Principle Column Type Advantages Disadvantages
Chiral HPLC Direct separation of enantiomers Chiral Stationary Phase (CSP) Direct analysis, avoids derivatization CSPs can be expensive and less robust
Chiral GC Direct separation of enantiomers Chiral Stationary Phase (CSP) High resolution and sensitivity Compound may require derivatization for volatility

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The shift towards more sustainable and efficient chemical manufacturing has spurred significant interest in continuous flow chemistry. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better process control, reduced reaction times, and easier scalability. nih.govbeilstein-journals.org The synthesis of chiral esters like Diisopropyl (R)-(+)-malate is an area where flow chemistry is demonstrating considerable potential.

Research into the continuous-flow synthesis of chiral esters has shown marked improvements in conversion rates and reaction times compared to batch methods. scielo.br For instance, studies combining continuous-flow reactors with both chemical and enzymatic catalysts have successfully produced libraries of chiral esters with high conversion and enantiomeric excess. scielo.brscielo.br While not specific to this compound, these methodologies are directly applicable. The use of immobilized enzymes, such as lipase (B570770) N435®, in packed-bed flow reactors has been particularly effective, preferentially forming R-isomer esters with conversions reaching over 40% in just 70 minutes, compared to 48 hours in batch reactions. scielo.br

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Esters

Parameter Conventional Batch Process Continuous-Flow Process Advantage of Flow Chemistry
Reaction Time 120 minutes (for >85% conversion) scielo.br 60 minutes (for >88% conversion) scielo.br Reduced reaction time, increased throughput.
Catalyst Loading Typically higher Often lower due to efficient mixing and heat transfer. nih.gov Lower catalyst consumption, cost savings.
Productivity Limited by vessel size Higher due to continuous operation. nih.gov Facile scalability and higher output.
Safety Higher risk with hazardous reagents/exotherms Improved safety due to small reaction volumes. beilstein-journals.org Safer handling of reactive intermediates.

| Process Control | Less precise | Precise control over temperature, pressure, and time. researchgate.net | Higher selectivity and yield, less waste. |

These advantages position flow chemistry as a key technology for the future industrial-scale production of this compound and other valuable chiral intermediates, paving the way for more sustainable and economically viable synthetic routes. rsc.org

Applications in Novel Materials and Biodegradable Polymers (e.g., Poly(malate-co-lactate) gels)

This compound serves as a derivative of malic acid, a versatile building block for creating biodegradable and biocompatible polymers. researchgate.net These materials are in high demand for biomedical applications, sustainable packaging, and other areas where environmental persistence is a concern. nanochemres.orgmdpi.com The focus is increasingly on creating functional polymers with tailored properties such as degradation rate, mechanical strength, and biocompatibility. nih.govmdpi.com

A significant area of research is the development of copolymers based on malic acid and other hydroxy acids, such as lactic acid. nih.gov Recently, a sustainable method was developed for synthesizing Poly(malate-co-lactate) (PMALA) gels using L-malic acid and L-lactic acid derived from recycled polylactate plastic waste. acs.org This green synthesis approach involves a low-temperature, catalyst-free aqueous dehydration method, which upon rehydration, spontaneously forms microdroplets. acs.org These PMALA gels are promising candidates for drug delivery systems, as they are biodegradable in human plasma and can carry molecular cargo. nih.govacs.org

The properties of these malate-based polymers can be finely tuned by altering the ratio of the monomers. The inclusion of malic acid introduces functional carboxyl groups along the polymer chain, which can be used for further modification or to influence the material's physical properties, such as its viscoelasticity in aqueous formulations. rsc.orgnih.gov

Table 2: Properties and Applications of Malate-Based Biodegradable Polymers

Polymer/Material Monomers Key Properties Potential Applications
Poly(malate-co-lactate) (PMALA) Gels L-Malic acid, L-Lactic acid acs.org Biodegradable, immuno-negative, forms microdroplets. acs.org Drug delivery vessels, tissue engineering scaffolds. acs.org
Poly(malic acid) Copolymers Malic acid, Lactic acid, Glycolic acid rsc.org Hydrophilic, hydrolytically degradable, viscoelastic. rsc.org Degradable rheology modifiers in cosmetic formulations. rsc.org

| Poly(lactic acid-co-malic acid)-b-polyethylene glycol | D,L-Lactic acid, L-Malic acid, PEG researchgate.net | Forms nanoparticles, capable of electrostatic interaction. researchgate.net | pH-sensitive drug vehicles for controlled release. researchgate.netnih.gov |

The future outlook for malate (B86768) derivatives in material science is bright, with ongoing research focused on expanding their functional properties and finding new applications, from advanced biomedical devices to environmentally friendly plastics. mdpi.com

Green Chemistry Principles in this compound-Mediated Syntheses

The synthesis and application of this compound are increasingly being evaluated through the lens of green chemistry principles. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. deutscher-apotheker-verlag.deresearchgate.net

One of the core tenets of green chemistry is maximizing atom economy , which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. beilstein-journals.org Research into the esterification of malic acid, for instance, has focused on developing solid acid catalysts like Zr(SO4)2 supported on silica (B1680970) or activated carbon. These catalysts achieve high conversion rates and a remarkable 99% selectivity for the desired dimethyl malate, significantly higher than conventional catalysts like sulfuric acid (75% selectivity), thereby minimizing waste. researchgate.net

Other key green chemistry principles relevant to malate derivative synthesis include:

Use of Renewable Feedstocks: Malic acid is a naturally occurring compound found in fruits, making it a renewable starting material. rsc.org

Catalysis: The use of highly selective catalysts, as mentioned above, is preferable to stoichiometric reagents as they reduce waste. researchgate.net

Design for Energy Efficiency: Methodologies like flow chemistry can significantly reduce the energy consumption of chemical processes compared to batch synthesis. wordpress.comresearchgate.net

Safer Solvents and Auxiliaries: Research is ongoing to replace hazardous organic solvents with greener alternatives in esterification and polymerization processes. deutscher-apotheker-verlag.de

A recent study on the synthesis of sinapoyl-L-malate, a natural UV-filtering compound, exemplifies the application of these principles. Researchers developed a two-step synthetic pathway that avoids tedious protection-deprotection steps and utilizes unprotected, naturally occurring hydroxy acids. The sustainability of this process was explicitly assessed using green metrics like atom economy and E-factor, demonstrating a significant improvement over previous methods. rsc.org

Challenges and Opportunities in Stereoselective Synthesis with Malate Derivatives

While this compound is a valuable chiral building block, the broader field of stereoselective synthesis involving malate derivatives presents both challenges and significant opportunities. The primary challenge lies in achieving high levels of stereocontrol—enantioselectivity and diastereoselectivity—in reactions to produce a single desired stereoisomer. nih.govnih.gov The presence of multiple functional groups in malic acid derivatives can complicate synthetic design, requiring sophisticated catalytic systems or chiral auxiliaries.

However, these challenges also create opportunities for innovation in asymmetric catalysis. The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives the development of novel catalysts and synthetic methods. chemimpex.com Malate derivatives are excellent substrates for exploring new catalytic transformations.

Key Opportunities in Stereoselective Synthesis:

Development of Novel Catalysts: There is a continuous need for more efficient and selective catalysts (organometallic, organocatalysts, or enzymes) for transformations involving malate synthons. nih.gov

Asymmetric C-C Bond Formation: Using malate derivatives as nucleophiles or electrophiles in asymmetric carbon-carbon bond-forming reactions is a powerful strategy for building complex molecular architectures.

Tandem and Cascade Reactions: Designing multi-step, one-pot cascade reactions that generate multiple stereocenters with high control can significantly improve synthetic efficiency, a strategy that is particularly challenging but rewarding for complex targets. uni-luebeck.de

Natural Product Synthesis: Malate derivatives can serve as key starting materials in the total synthesis of biologically active natural products, where precise control of stereochemistry is paramount for biological function. nih.gov

The intricate stereochemical nature of malate derivatives makes them ideal platforms for pushing the boundaries of modern synthetic chemistry. Overcoming the associated challenges will lead to more powerful and efficient tools for creating the complex, stereochemically rich molecules that are essential for medicine and technology.

Q & A

Basic: What are the established synthetic routes for Diisopropyl (R)-(+)-malate, and what analytical techniques validate its enantiomeric purity?

This compound is typically synthesized via esterification of (R)-(+)-malic acid with isopropyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Chiral purity is critical; enantioselective synthesis may employ chiral catalysts or enzymatic methods. Post-synthesis, enantiomeric excess is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or polarimetry. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity, while mass spectrometry (MS) verifies molecular weight .

Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm ester group formation and stereochemistry.
  • Chiral HPLC : Quantify enantiomeric purity using mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid.
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]+^+ at m/z 219.1).
  • Polarimetry : Measure optical rotation ([α]D20_D^{20}) to confirm the (R)-configuration.
    Documentation should align with standardized protocols for pharmaceutical intermediates .

Basic: What are the key physicochemical properties of this compound, and how are they experimentally determined?

Critical properties include:

  • Solubility : Tested in solvents (e.g., ethanol, DMSO) via gravimetric analysis.
  • Density : Measured using a pycnometer or digital densitometer (e.g., Anton Paar DMA 4500).
  • Thermal Stability : Assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
    Comparative studies on diisopropyl ether’s density and compressibility under varying pressures/temperatures highlight the importance of controlled experimental conditions .

Advanced: How can molecular dynamics (MD) simulations predict the solvation behavior of this compound in pharmaceutical formulations?

MD simulations using force fields like GAFF or CHARMM36 model solute-solvent interactions. For example, diisopropyl ether’s density deviations in simulations (~2–5% higher than experimental values) suggest parameter optimization for malate esters . Researchers should:

  • Simulate solvation free energy in polar (water) and nonpolar (lipids) solvents.
  • Validate with experimental data (e.g., partition coefficients via shake-flask method).
  • Adjust partial charges or torsion parameters to improve accuracy .

Advanced: How should researchers address discrepancies between computational and experimental data for this compound’s properties?

Discrepancies may arise from force field limitations or experimental artifacts. Strategies include:

  • Multi-force field validation : Compare GAFF, OPLS-AA, and CHARMM36 outputs.
  • Hydrogen bonding analysis : Use radial distribution functions (RDFs) to assess solvent interactions.
  • Pressure/Temperature calibration : Align simulation conditions with experimental setups (e.g., 303.15 K, 1 atm) .

Advanced: What methodologies assess the stability of this compound in drug delivery systems under physiological conditions?

  • In vitro hydrolysis studies : Incubate in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Kinetic modeling : Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
  • Mass balance analysis : Identify degradation products (e.g., malic acid, isopropyl alcohol) .

Advanced: What research gaps exist in the toxicological and environmental impact data for this compound?

Limited bioaccumulation and ecotoxicity data are available (similar to diisopropyl-1,1'-biphenyl, which lacks Annex D assessments due to insufficient data). Researchers should:

  • Conduct Daphnia magna acute toxicity tests.
  • Measure biodegradation rates via OECD 301F.
  • Prioritize high-throughput screening to address regulatory gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.